

Gantacurium: A Technical Guide to Synthesis and Chemical Properties

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Compound of Interest

Compound Name: Gantacurium

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Abstract

Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by its rapid onset of action and ultra-short duration.[1][2] As an asymmetric isoquinolinium chlorofumarate, its unique chemical structure facilitates a novel mechanism of inactivation through adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[1][3] This degradation pathway is notably independent of pH and temperature, offering a predictable clinical profile.[1] This document provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of **Gantacurium**, intended to serve as a technical resource for professionals in drug development and related scientific fields. Although **Gantacurium** is no longer in clinical development, the information presented offers valuable insights into the design and function of novel neuromuscular blocking agents.[1]

Chemical Properties and Data

Gantacurium chloride is a synthetic, asymmetric, enantiomerically pure bis-tetrahydroisoquinolinium chlorofumarate.[3][4] Its structure is a key determinant of its pharmacological activity and unique metabolic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of **Gantacurium** chloride is presented in Table 1.

Property	Value	Reference
IUPAC Name	4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl]1-O---INVALID-LINK--2-chlorobut-2-enedioate dichloride	[1]
Chemical Formula	C ₅₃ H ₆₉ Cl ₃ N ₂ O ₁₄	[1]
Molar Mass	1064.48 g·mol ⁻¹	[1][5]
CAS Number	213998-46-0	[1][6]
Appearance	Powder	[7]
Solubility	Information not publicly available. Gantacurium for clinical trials was supplied as a powder for reconstitution.[7]	
Storage	Recommended to be stored at room temperature in the continental US; however, specific conditions may vary.[6]	

Chemical Structure

Caption: Chemical structure of the **Gantacurium** ion.

Synthesis

The synthesis of **Gantacurium** is a complex, multi-step process involving the stereoselective formation of two different tetrahydroisoquinolinium moieties, which are then linked by a

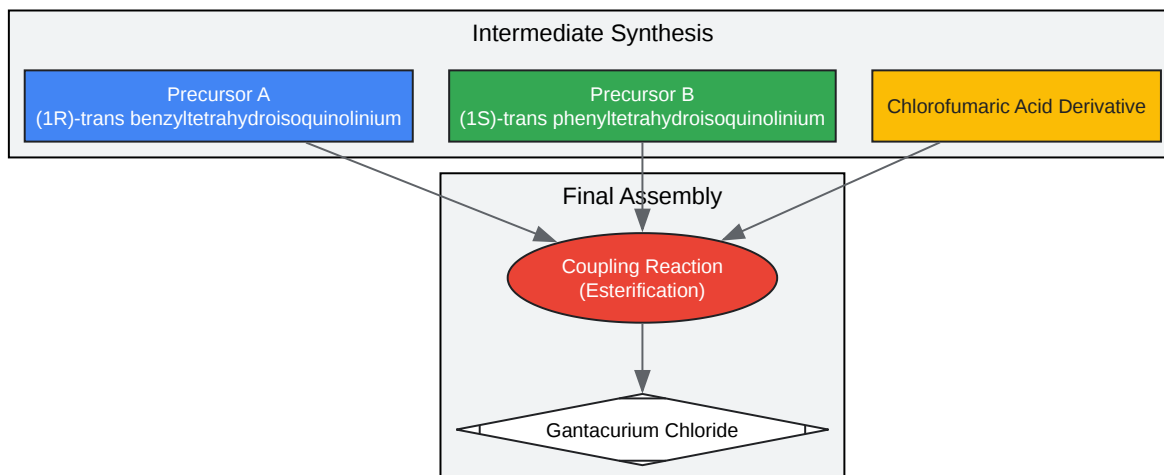
chlorofumarate diester bridge. While detailed, proprietary synthesis protocols are not publicly available, the general synthetic strategy has been described in the scientific literature.

Synthetic Pathway Overview

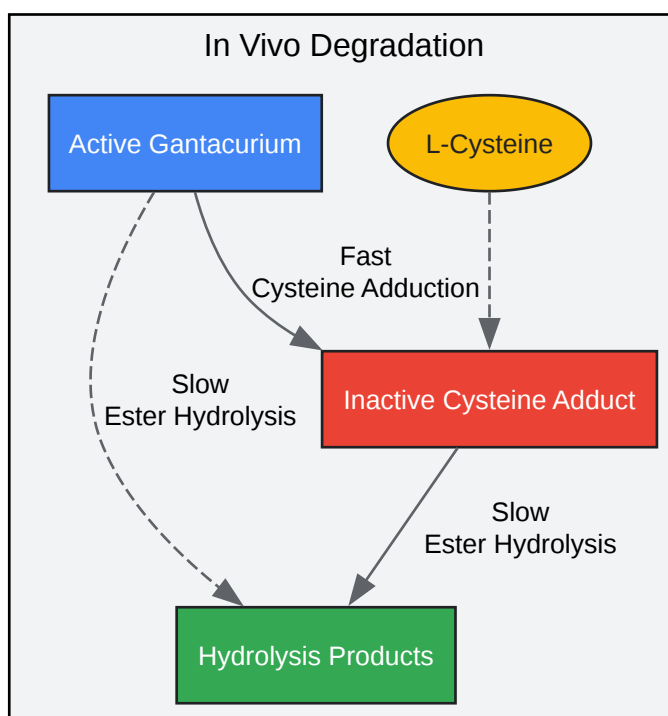
The synthesis involves the preparation of two key isoquinolinium intermediates, which are then coupled with a chlorofumaric acid derivative. A plausible synthetic outline is as follows:

- **Preparation of Tetrahydroisoquinoline Precursors:** Synthesis of the two distinct chiral tetrahydroisoquinoline precursors.
- **Quaternization:** Alkylation of the tetrahydroisoquinoline precursors to form the quaternary ammonium salts (onium heads).
- **Linker Preparation:** Synthesis of the activated chlorofumaric acid linker.
- **Esterification:** Coupling of the two different isoquinolinium moieties with the chlorofumaric acid linker to form the final asymmetric diester.

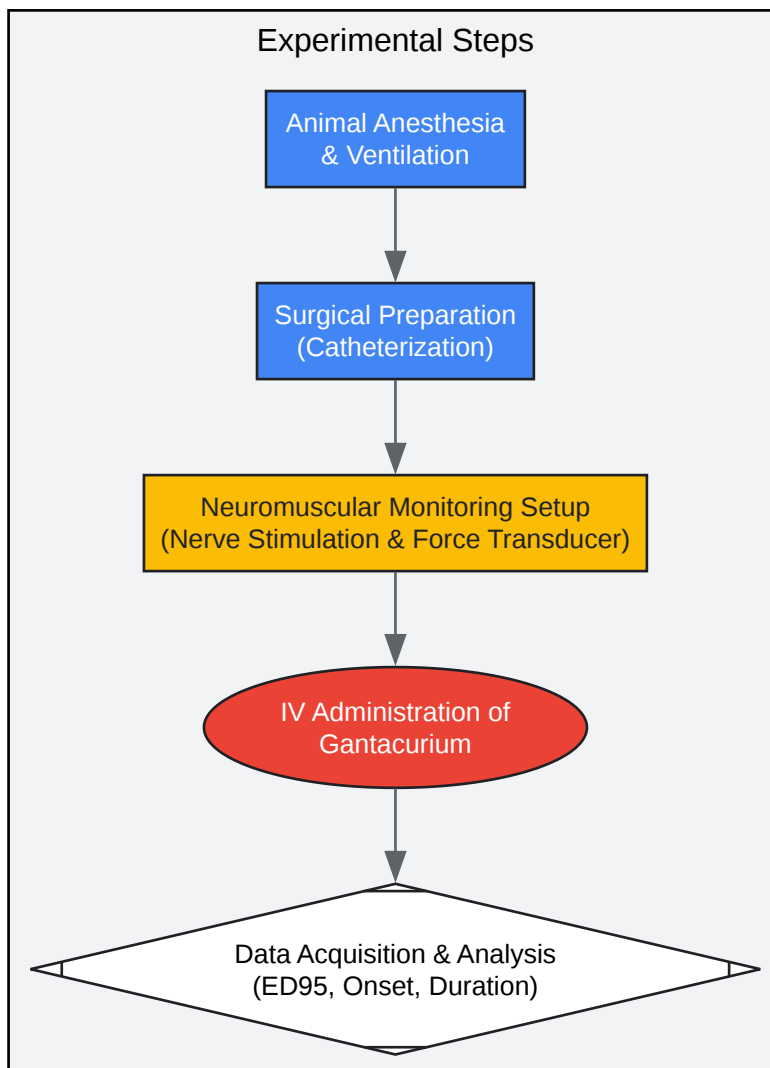
Conceptual Synthesis Pathway of Gantacurium



Degradation Pathway of Gantacurium



Workflow for Preclinical Neuromuscular Blockade Studies



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